N-(tert-butyl)-2-methyl-4-nitroaniline
Description
Properties
Molecular Formula |
C11H16N2O2 |
|---|---|
Molecular Weight |
208.26g/mol |
IUPAC Name |
N-tert-butyl-2-methyl-4-nitroaniline |
InChI |
InChI=1S/C11H16N2O2/c1-8-7-9(13(14)15)5-6-10(8)12-11(2,3)4/h5-7,12H,1-4H3 |
InChI Key |
YBCBOQWQQJZXMG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)(C)C |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
Preparation Methods
Pathway A: Sequential Alkylation-Nitration
This route begins with the alkylation of 2-methylaniline (o-toluidine) with tert-butyl bromide or analogous alkylating agents. The reaction typically employs a polar aprotic solvent (e.g., DMF) with a base such as potassium carbonate to facilitate nucleophilic substitution:
Subsequent nitration introduces the nitro group at the para position. A mixed acid system (HNO₃/H₂SO₄) at 0–10°C ensures regioselectivity, though the tert-butyl group may necessitate lower temperatures (e.g., −5°C) to mitigate sulfonation.
Optimization Challenges:
-
Nitration Efficiency : Steric hindrance from the tert-butyl group reduces nitration rates. Pilot studies on analogous compounds suggest using fuming nitric acid (90–100%) with extended reaction times (8–12 h).
-
Byproduct Formation : Ortho-nitration byproducts are minimized by maintaining strict temperature control and incremental HNO₃ addition.
Pathway B: Nitro Group Introduction Prior to Alkylation
An alternative approach involves nitrating 2-methylaniline first, followed by N-alkylation. This sequence avoids steric complications during nitration:
-
Nitration :
Reaction conditions from Patent CN101774929A (80–120°C, 1–5 h) may apply, though yields for para-nitration in tert-butyl derivatives require validation.
-
Alkylation :
The nitro group deactivates the aromatic ring, permitting milder alkylation conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reactivity in biphasic systems.
Critical Parameter Analysis
Solvent and Temperature Effects
| Parameter | Pathway A (Alkylation First) | Pathway B (Nitration First) |
|---|---|---|
| Solvent | DMF, THF | Sulfuric acid, Acetic acid |
| Temp. Range | 60–80°C (Alkylation) | 0–10°C (Nitration) |
| Reaction Time | 6–8 h (Alkylation) | 3–5 h (Nitration) |
Data extrapolated from o-toluidine derivatization highlight the trade-off between reaction vigor and selectivity. Pathway B’s nitration step benefits from established protocols but risks incomplete alkylation due to electron-withdrawing nitro groups.
Purification and Characterization
Crude products require recrystallization from ethanol/water mixtures (50–90% ethanol). HPLC purity benchmarks for analogous compounds exceed 97%, with melting points ranging 125–131°C. For this compound, melting point depression may occur due to steric hindrance, necessitating differential scanning calorimetry (DSC) for accurate characterization.
Industrial Scalability and Cost
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
